![molecular formula C15H28N2O4 B2564399 叔丁基 3-{[2-(叔丁氧基)-2-氧代乙基]氨基}吡咯烷-1-羧酸酯 CAS No. 1501682-04-7](/img/structure/B2564399.png)
叔丁基 3-{[2-(叔丁氧基)-2-氧代乙基]氨基}吡咯烷-1-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl and tert-butoxy groups. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of tert-butyl groups provides steric hindrance, which can influence the reactivity and stability of the compound.
科学研究应用
Chemistry
In organic synthesis, tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its steric hindrance can be exploited to control reaction pathways and selectivity.
Biology and Medicine
In medicinal chemistry, this compound can be used to design and synthesize potential drug candidates. The presence of the pyrrolidine ring and tert-butyl groups can influence the pharmacokinetic properties of the molecules, such as their stability, solubility, and bioavailability.
Industry
In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its unique structure can impart desirable properties, such as thermal stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Tert-butoxy Group: The tert-butoxy group can be introduced through esterification reactions, where tert-butyl alcohol reacts with carboxylic acids or their derivatives in the presence of acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of tert-butyl alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or tert-butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tert-butyl ketones, while reduction could produce tert-butyl alcohols or amines.
作用机制
The mechanism by which tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate exerts its effects depends on its application. In organic synthesis, its steric hindrance can influence reaction pathways by blocking certain reactive sites. In medicinal chemistry, it can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Similar structure but lacks the tert-butoxy group.
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Contains a bromomethyl group instead of the tert-butoxy group.
Uniqueness
Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and tert-butoxy groups, which provide significant steric hindrance and influence its reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications.
By understanding the synthesis, reactivity, and applications of tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate, researchers can better utilize this compound in their work, leading to advancements in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)9-16-11-7-8-17(10-11)13(19)21-15(4,5)6/h11,16H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMVZTXETFBKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
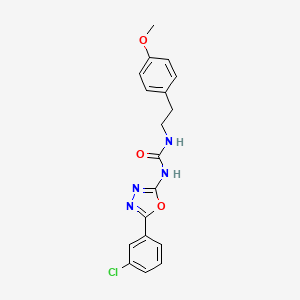
![ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)
![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)
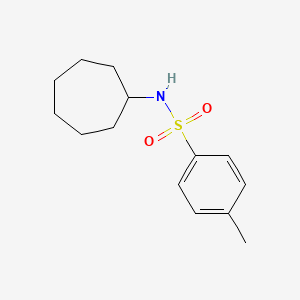
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B2564326.png)
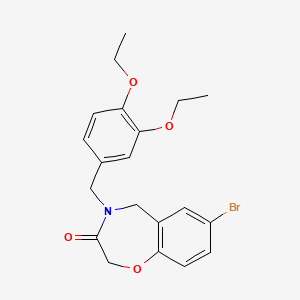
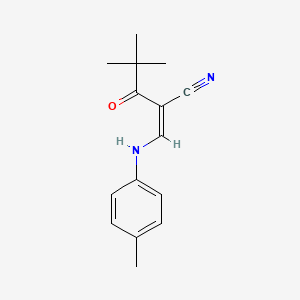
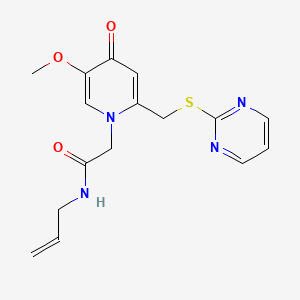
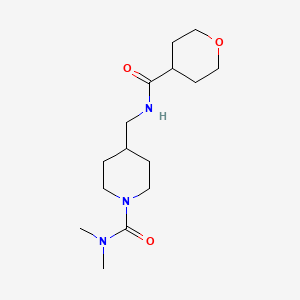
![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)
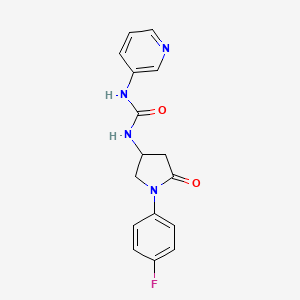
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2564337.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2564339.png)
